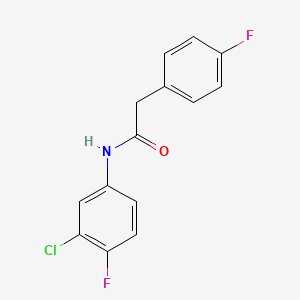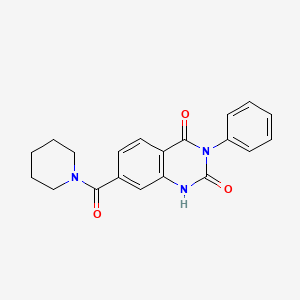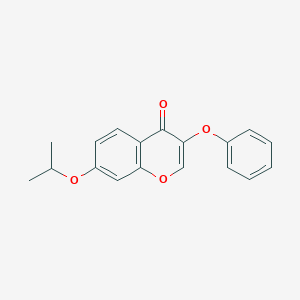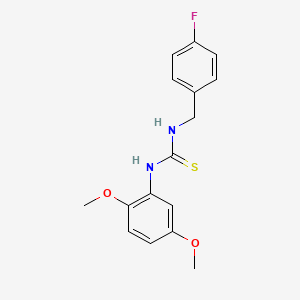![molecular formula C15H16N4O2 B5762092 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, also known as FAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FAPP belongs to the class of pyrimidine derivatives and has been shown to exhibit potent biological activity against various diseases.
Wirkmechanismus
The mechanism of action of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act through multiple pathways. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and AKT. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to exhibit potent biological activity against various diseases, including cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its potent biological activity, its ability to modulate multiple signaling pathways, and its potential therapeutic applications. The limitations of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic potential. Additionally, future studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a combination therapy with other drugs for the treatment of various diseases. Finally, further studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a diagnostic tool for the early detection of cancer and other diseases.
Conclusion:
In conclusion, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is a promising chemical compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine exhibits potent biological activity and modulates multiple signaling pathways involved in disease progression. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has the potential to be a valuable tool in the fight against various diseases and warrants further investigation.
Synthesemethoden
The synthesis of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(2-furyl)acrylic acid with piperazine and 2-chloro-4,6-dimethoxypyrimidine in the presence of a catalyst. The resulting product is 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWBHRTQPZSQJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(2-Furyl)acryloyl]-1-piperazinyl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)


![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)

![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)